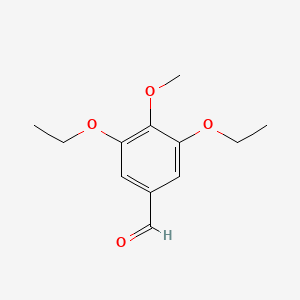

3,5-diethoxy-4-methoxybenzaldehyde

Description

Significance of Aromatic Aldehydes as Synthetic Intermediates and Scaffolds

Aromatic aldehydes serve as versatile intermediates and foundational scaffolds in organic synthesis. The aldehyde functional group, with its electrophilic carbon atom, readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Wittig reactions, Grignard additions, aldol (B89426) condensations, and the formation of imines and enamines. This reactivity allows for the elaboration of the aldehyde into a wide range of other functional groups and structural motifs, making them crucial starting materials for the synthesis of pharmaceuticals, agrochemicals, fragrances, and polymers.

Chemical Space and Research Relevance of Alkoxy-Substituted Benzaldehydes

Within the broad family of aromatic aldehydes, those bearing alkoxy (-OR) substituents occupy a significant and continuously explored chemical space. The presence of alkoxy groups, such as methoxy (B1213986) (-OCH₃) and ethoxy (-OCH₂CH₃), on the benzene (B151609) ring profoundly influences the electronic properties and reactivity of the aldehyde. These electron-donating groups activate the aromatic ring towards electrophilic substitution and can direct the regioselectivity of such reactions. Furthermore, the steric and electronic effects of alkoxy substituents can modulate the reactivity of the aldehyde group itself, influencing the kinetics and outcomes of nucleophilic additions. The diverse substitution patterns possible with multiple alkoxy groups allow for fine-tuning of a molecule's properties, making them valuable in the design of new bioactive compounds and functional materials.

Positioning of 3,5-Diethoxy-4-methoxybenzaldehyde within Contemporary Chemical Research

This compound is a polysubstituted aromatic aldehyde that has garnered interest in contemporary chemical research due to its specific substitution pattern. The presence of two ethoxy groups at the meta positions relative to the aldehyde and a methoxy group at the para position creates a unique electronic and steric environment. This arrangement can impart specific properties to the molecule and its derivatives, making it a valuable synthon for targeted applications. Research involving this compound often focuses on its incorporation into larger molecular frameworks to explore structure-activity relationships in medicinal chemistry or to develop new materials with tailored optical or electronic properties.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3,5-diethoxy-4-methoxybenzaldehyde |

InChI |

InChI=1S/C12H16O4/c1-4-15-10-6-9(8-13)7-11(16-5-2)12(10)14-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

XVVJUFMDJFIHBR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1OC)OCC)C=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3,5 Diethoxy 4 Methoxybenzaldehyde

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3,5-diethoxy-4-methoxybenzaldehyde, the primary disconnections involve the carbon-oxygen bonds of the ether linkages and the carbon-carbon bond of the aldehyde group.

A logical retrosynthetic approach identifies syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) as a key precursor. wikipedia.org Syringaldehyde is a naturally occurring compound that can be isolated from various wood sources, particularly spruce and maple. wikipedia.org It possesses the desired arrangement of the formyl group and two methoxy (B1213986) groups, simplifying the synthesis to the selective etherification of the hydroxyl group and one of the methoxy groups.

Another viable precursor is 3,5-dihydroxy-4-methoxybenzyl alcohol . researchgate.netresearchgate.net This compound would require both etherification of the two hydroxyl groups and oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde.

The table below outlines the key precursors and their relationship to the target molecule.

| Precursor Name | Chemical Structure | Key Transformations Required |

| Syringaldehyde | C9H10O4 | Ethylation |

| 3,5-Dihydroxy-4-methoxybenzyl alcohol | C8H10O4 | Diethylation, Oxidation |

| Vanillin (B372448) | C8H8O3 | Bromination, Methoxylation, Ethylation |

Methodologies for Aromatic Aldehyde Synthesis and Functionalization

The introduction of the aldehyde functional group onto the aromatic ring is a critical step in the synthesis of this compound, especially when starting from precursors lacking this group.

Direct Formylation Techniques (e.g., Vilsmeier-Haack, Gattermann)

Direct formylation reactions provide a means to introduce an aldehyde group onto an activated aromatic ring.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. jk-sci.compsu.edu It typically employs a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and a phosphorus halide like phosphorus oxychloride (POCl3). wikipedia.orgijpcbs.com The electron-donating alkoxy groups on the benzene (B151609) ring of a suitable precursor would activate it towards electrophilic substitution by the Vilsmeier reagent. jk-sci.com The reaction proceeds through the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aromatic aldehyde. wikipedia.org

The Gattermann reaction and its variant, the Gattermann-Koch reaction , are other classical methods for formylating aromatic rings. wikipedia.orgslideshare.net The Gattermann reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, while the Gattermann-Koch reaction utilizes carbon monoxide (CO) and HCl. wikipedia.orgvedantu.com However, the Gattermann-Koch reaction is generally not applicable to phenols and phenol (B47542) ethers, limiting its direct use on some potential precursors for this compound. byjus.com

| Formylation Reaction | Reagents | Substrate Requirement |

| Vilsmeier-Haack | DMF, POCl3 | Electron-rich aromatic ring jk-sci.compsu.edu |

| Gattermann | HCN, HCl, Lewis Acid | Aromatic compounds wikipedia.orgslideshare.net |

| Gattermann-Koch | CO, HCl, Lewis Acid/Co-catalyst | Aromatic hydrocarbons (not phenols/ethers) byjus.com |

Oxidation of Corresponding Alcohols or Methyl Groups

An alternative to direct formylation is the oxidation of a benzylic alcohol or a methyl group attached to the aromatic ring. If the synthesis starts from a precursor like 3,5-diethoxy-4-methoxybenzyl alcohol, a selective oxidation of the primary alcohol to an aldehyde is necessary.

Various oxidizing agents can achieve this transformation. A study on the oxidation of 3,4,5-trimethoxybenzyl alcohol to the corresponding aldehyde reported success using sodium hypochlorite (B82951) solution with a phase-transfer catalyst. sciencemadness.org This method offers a potentially mild and efficient route. Other methods for the selective oxidation of alcohols to aldehydes are also well-established in organic synthesis. rsc.org

Introduction and Functionalization of Ethoxy and Methoxy Groups

The synthesis of this compound necessitates the precise introduction of two ethoxy groups and one methoxy group.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a fundamental and versatile method for forming ethers. byjus.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. byjus.comlibretexts.orglibretexts.org In the context of synthesizing this compound from a precursor like syringaldehyde, the phenolic hydroxyl group would first be deprotonated with a base to form a phenoxide. This phenoxide would then react with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), to form the ether linkage. masterorganicchemistry.comyoutube.com

A reported synthesis of 3,5-dimethoxy-4-ethoxybenzaldehyde from syringaldehyde utilized ethyl iodide and potassium carbonate in DMF. prepchem.com This demonstrates a practical application of the Williamson ether synthesis for this class of compounds.

Selective Alkylation Strategies

When starting from a precursor with multiple hydroxyl groups, such as 3,5-dihydroxy-4-methoxybenzyl alcohol, selective alkylation becomes crucial to introduce the different alkoxy groups (one methoxy and two ethoxy) at the desired positions. Protecting group strategies may be required to achieve the desired regioselectivity.

Furthermore, methods for the direct α-alkylation of aldehydes have been developed, although these are more complex and may not be the most direct route for this specific target molecule. princeton.eduorganic-chemistry.org

A patent describes a process for preparing 3,5-dimethoxy-4-alkoxy-benzaldehydes starting from a 4-hydroxybenzaldehyde (B117250) derivative. google.com This process involves bromination followed by substitution with a sodium alkoxide, highlighting another strategic approach to functionalize the aromatic ring.

Multi-Step Synthesis Pathways for this compound

The construction of this compound typically originates from more readily available phenolic aldehydes, such as syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) or vanillin (4-hydroxy-3-methoxybenzaldehyde). A common and straightforward approach is the Williamson ether synthesis, where the hydroxyl group of a phenol is converted to an ether by reaction with an alkyl halide in the presence of a base.

One plausible synthetic route starts from syringaldehyde. In this pathway, the hydroxyl group at the C4 position is ethylated. This involves the reaction of syringaldehyde with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a suitable base.

A similar strategy can be applied starting from 3,5-dihydroxy-4-methoxybenzaldehyde, which would require a selective or exhaustive ethylation of the two hydroxyl groups. However, controlling the regioselectivity of this reaction could be challenging.

Alternatively, a more convergent approach could involve the formylation of a pre-synthesized 1,3-diethoxy-2-methoxybenzene. This might be achieved through methods like the Vilsmeier-Haack reaction or the Duff reaction, although regioselectivity would again be a critical factor to control.

A general one-pot procedure for synthesizing substituted benzaldehydes has also been reported, which proceeds through the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, followed by a cross-coupling reaction. acs.orgrug.nl This method offers a versatile route to various functionalized benzaldehydes. acs.orgrug.nl

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the product. Key parameters to consider include the choice of solvent, base, ethylating agent, temperature, and reaction time.

For the ethylation of a phenolic precursor like syringaldehyde, a polar aprotic solvent such as dimethylformamide (DMF) is often employed. The choice of base is also critical; common bases include potassium carbonate, sodium hydroxide (B78521), or sodium hydride. The reactivity of the ethylating agent will also influence the reaction, with ethyl iodide generally being more reactive than ethyl bromide.

A study on the synthesis of the analogous compound, 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin, highlights the importance of the base and catalyst. In one instance, using sodium hydroxide as the base and benzyltriethylammonium chloride as a phase-transfer catalyst in water at room temperature for 4 hours resulted in a 94.8% yield. google.com Another method for a similar compound, 3,5-dimethoxy-4-ethoxybenzaldehyde, involved heating syringaldehyde with ethyl iodide and potassium carbonate in DMF at 60-70°C for 6 hours. prepchem.com

The table below illustrates potential optimization parameters for the ethylation of syringaldehyde to produce this compound, based on methodologies for similar compounds.

Table 1: Potential Reaction Condition Optimization for the Ethylation of Syringaldehyde

| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale for Optimization |

|---|---|---|---|---|

| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) | Sodium Hydride (NaH) | The strength of the base affects the deprotonation of the phenolic hydroxyl group. |

| Solvent | Dimethylformamide (DMF) | Acetone (B3395972) | Acetonitrile (MeCN) | The solvent influences the solubility of reactants and the reaction rate. |

| Ethylating Agent | Ethyl Iodide (EtI) | Ethyl Bromide (EtBr) | Diethyl Sulfate ((Et)₂SO₄) | The leaving group ability (I > Br > SO₄) affects the reaction rate. |

| Temperature | Room Temperature | 60-70°C | Reflux | Higher temperatures can increase the reaction rate but may also lead to side products. |

| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) | --- | A catalyst can facilitate the reaction between the aqueous and organic phases. |

Chemo-, Regio-, and Stereoselectivity Control

For the synthesis of this compound, chemo- and regioselectivity are the primary concerns, as the molecule does not possess any stereocenters.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis starting from a hydroxybenzaldehyde, the key chemoselective challenge is to ensure that the etherification reaction occurs at the hydroxyl group without affecting the aldehyde functionality. Fortunately, under the basic conditions of the Williamson ether synthesis, the aldehyde group is generally unreactive.

Regioselectivity , the control of the position of the newly introduced functional groups, is paramount. When starting from a precursor with multiple hydroxyl groups, such as 3,5-dihydroxy-4-methoxybenzaldehyde, selective ethylation would be necessary. This could potentially be achieved by using a bulky base to favor reaction at the less sterically hindered hydroxyl group or by employing protecting group strategies.

In syntheses that involve the introduction of functional groups onto the aromatic ring, the directing effects of the existing substituents play a crucial role. For instance, in a formylation reaction of 1,3-diethoxy-2-methoxybenzene, the combined directing effects of the alkoxy groups would need to be carefully considered to ensure the formyl group is introduced at the desired C1 position. The development of new chemo-, regio-, and stereoselective reactions is an active area of research in organic synthesis. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com These principles can be applied to the synthesis of this compound to create more environmentally benign processes.

One key aspect is the use of greener solvents. Traditional solvents like DMF are effective but have associated health and environmental concerns. Alternative, more sustainable solvents could be explored. For some reactions involving aldehydes, water has been successfully used as a solvent. google.com

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. For instance, the use of phase-transfer catalysts can enhance reaction rates and reduce the need for harsh conditions. google.com Research into the use of natural and biodegradable catalysts, such as lemon juice in the synthesis of quinazolinones from aromatic aldehydes, showcases the potential for innovative green catalytic systems. rsc.org

Energy efficiency is also a critical consideration. The use of alternative energy sources like microwave irradiation or mechanochemistry (ball milling) can often reduce reaction times and energy consumption compared to conventional heating. mdpi.com Mechanochemical methods, which involve solid-state reactions, can also minimize or eliminate the need for solvents. mdpi.com

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.

Table 2: Green Chemistry Approaches in the Synthesis of this compound

| Green Chemistry Principle | Conventional Approach | Greener Alternative | Potential Benefits |

|---|---|---|---|

| Safer Solvents | Dimethylformamide (DMF) | Water, Ethanol (B145695), or solvent-free conditions | Reduced toxicity and environmental impact. google.com |

| Catalysis | Stoichiometric base | Catalytic amount of a recyclable catalyst (e.g., phase-transfer catalyst) | Reduced waste and improved atom economy. google.com |

| Energy Efficiency | Conventional heating | Microwave irradiation, Mechanochemistry | Reduced reaction times and energy consumption. mdpi.com |

| Process Intensification | Multi-step with isolation | One-pot synthesis | Reduced waste, time, and resources. acs.orgrug.nl |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 3,5 Diethoxy 4 Methoxybenzaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde functional group in 3,5-diethoxy-4-methoxybenzaldehyde is a key center of reactivity, readily undergoing nucleophilic addition and condensation reactions. The electron-donating nature of the alkoxy groups on the aromatic ring can slightly modulate the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Grignard Additions)

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. libretexts.orgucalgary.ca This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. ucalgary.ca

Hydride Reductions: this compound can be readily reduced to the corresponding primary alcohol, (3,5-diethoxy-4-methoxyphenyl)methanol. This transformation is typically achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones. masterorganicchemistry.com

A typical reduction would involve treating the aldehyde with NaBH₄ in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at low temperatures. The reaction proceeds via the transfer of a hydride ion to the carbonyl carbon. ucalgary.ca

| Reactant | Reagent | Solvent | Product | Typical Yield |

| This compound | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (3,5-Diethoxy-4-methoxyphenyl)methanol | >95% |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | (3,5-Diethoxy-4-methoxyphenyl)methanol | >95% |

Grignard Additions: The reaction of this compound with Grignard reagents (RMgX) provides a versatile route to secondary alcohols. libretexts.orgmasterorganicchemistry.com The Grignard reagent, acting as a potent carbon-based nucleophile, attacks the carbonyl carbon to form a new carbon-carbon bond. masterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to furnish the alcohol. libretexts.org The choice of the Grignard reagent determines the nature of the 'R' group introduced.

For instance, the reaction with methylmagnesium bromide would yield 1-(3,5-diethoxy-4-methoxyphenyl)ethanol. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

| Reactant | Grignard Reagent | Solvent | Product |

| This compound | Methylmagnesium Bromide (CH₃MgBr) | Diethyl ether/THF | 1-(3,5-Diethoxy-4-methoxyphenyl)ethanol |

| This compound | Phenylmagnesium Bromide (C₆H₅MgBr) | Diethyl ether/THF | (3,5-Diethoxy-4-methoxyphenyl)(phenyl)methanol |

It is noteworthy that in some cases, with certain Grignard reagents and sterically hindered alkoxy-substituted aromatic aldehydes, anomalous reactions leading to the substitution of an alkoxy group can occur. nih.govnih.gov

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Aldol Condensation: this compound, lacking α-hydrogens, can act as an electrophilic partner in crossed Aldol condensations. ncert.nic.inmagritek.com When reacted with a ketone or another aldehyde that possesses α-hydrogens in the presence of a base or acid catalyst, it can form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated carbonyl derivative. ncert.nic.inmagritek.com For example, condensation with acetone (B3395972) would yield 4-(3,5-diethoxy-4-methoxyphenyl)but-3-en-2-one.

A related reaction is the Claisen-Schmidt condensation, a type of crossed aldol reaction between an aldehyde with no α-hydrogens and a ketone. An example is the reaction of 3,4-dimethoxybenzaldehyde (B141060) with 1-indanone, which proceeds in a solvent-free environment with solid sodium hydroxide (B78521). weebly.com

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the Aldol condensation where the nucleophile is an active methylene (B1212753) compound. wikipedia.orgsigmaaldrich.com this compound can react with compounds like malonic acid, ethyl acetoacetate, or malononitrile (B47326) in the presence of a weak base (e.g., piperidine, pyridine) to form a new carbon-carbon double bond. wikipedia.orgsigmaaldrich.com These reactions are often followed by spontaneous dehydration. wikipedia.org For instance, condensation with malononitrile would produce (3,5-diethoxy-4-methoxybenzylidene)malononitrile. The use of agro-waste extracts as a greener solvent and catalyst for Knoevenagel condensations has been explored. acgpubs.org

| Reactant | Active Methylene Compound | Catalyst | Product Type |

| This compound | Malononitrile | Piperidine/Pyridine | α,β-unsaturated dinitrile |

| This compound | Ethyl acetoacetate | Piperidine/Pyridine | α,β-unsaturated β-ketoester |

| This compound | Malonic acid | Pyridine | α,β-unsaturated carboxylic acid (often with decarboxylation) wikipedia.org |

Oxidation Reactions

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 3,5-diethoxy-4-methoxybenzoic acid. Various oxidizing agents can be employed for this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective, though milder and more selective reagents are often preferred to avoid potential side reactions on the electron-rich aromatic ring.

Isoquinolinium bromochromate (IQBC) has been used for the oxidation of substituted benzaldehydes. arcjournals.org Another approach involves the use of alkali metal bromides for the direct and selective benzylic oxidation of alkylarenes. acs.org

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is highly activated towards electrophilic attack due to the presence of three electron-donating alkoxy groups.

Electrophilic Aromatic Substitution Patterns

The two ethoxy groups and one methoxy (B1213986) group are all ortho-, para-directing activators. In this specific substitution pattern, the positions ortho and para to the aldehyde group (positions 2 and 6) are the most activated sites for electrophilic attack. The strong electron-donating character of the alkoxy groups via resonance significantly increases the nucleophilicity of these positions. The aldehyde group, being a deactivating meta-director, will have a lesser influence on the regioselectivity compared to the powerful activating effect of the three alkoxy groups. brainly.in Therefore, electrophilic substitution is expected to occur predominantly at the 2 and 6 positions of the benzene (B151609) ring.

For example, the electrophilic aromatic bromination of anisole (B1667542) (methoxybenzene) exclusively yields the para-bromo product, demonstrating the strong directing effect of the methoxy group. nih.gov In the case of 3,5-dimethoxyaniline, bromination occurs at the 4-position, which is para to one methoxy group and ortho to the other.

Influence of Alkoxy Substituents on Aromatic Reactivity

The three alkoxy groups (two ethoxy and one methoxy) exert a powerful activating effect on the aromatic ring through their +R (resonance) and -I (inductive) effects. The resonance effect, where the lone pairs on the oxygen atoms are delocalized into the benzene ring, is dominant and strongly increases the electron density of the ring, making it highly susceptible to electrophilic attack. This high degree of activation facilitates electrophilic substitution reactions under milder conditions than those required for benzene itself.

However, the high reactivity can sometimes be a disadvantage, leading to multiple substitutions or side reactions if the reaction conditions are not carefully controlled. For instance, Friedel-Crafts reactions on highly activated rings can be challenging due to the potential for polysubstitution and the reaction of the Lewis acid catalyst with the lone pairs of the alkoxy groups. wikipedia.orgquora.com Similarly, nitration of highly activated benzaldehydes can sometimes lead to ipso-substitution, where the formyl group is replaced by the nitro group. echemi.com

Reaction Mechanism Elucidation Studies

The elucidation of reaction mechanisms is fundamental to controlling chemical reactions and designing novel synthetic routes. For a substituted benzaldehyde (B42025) like this compound, understanding the electronic influence of its alkoxy groups on the reactivity of the aldehyde functional group is of primary importance.

In-Situ Spectroscopic Monitoring of Reaction Progress and Intermediates

In-situ spectroscopic techniques are powerful tools for observing a chemical reaction as it happens, providing real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. For reactions involving aromatic aldehydes, techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy are often employed. These methods allow researchers to track changes in functional groups and the chemical environment of atoms throughout the reaction. In the context of mechanistic investigations, these techniques can provide direct evidence for the formation of proposed intermediates, helping to validate or refute a hypothesized reaction pathway.

Kinetic and Thermodynamic Investigations of Reaction Pathways

Kinetic studies, which measure the rate of a chemical reaction, are crucial for understanding the factors that influence reaction speed and for determining the rate-limiting step of a multi-step reaction. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, a rate law can be established. This mathematical expression provides significant insight into the molecular events that occur in the transition state of the slowest step.

Thermodynamic investigations complement kinetic studies by providing information about the energy changes that occur during a reaction. The determination of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes helps to assess the spontaneity and position of equilibrium of a reaction. Such data is essential for optimizing reaction conditions to favor the formation of the desired product. For instance, in superacid-catalyzed reactions of substituted benzaldehydes, the reaction pathways can be significantly influenced by the electronic nature of the substituents on the aromatic ring. acs.org

Application of Computational Chemistry for Mechanistic Insights

Computational chemistry has emerged as an indispensable tool for elucidating reaction mechanisms at the molecular level. Quantum mechanical methods, such as Density Functional Theory (DFT), allow for the calculation of the geometries and energies of reactants, products, transition states, and intermediates. This information is used to map out the potential energy surface of a reaction, providing a detailed, three-dimensional picture of the reaction pathway.

For complex reactions, computational models can help to distinguish between several plausible mechanisms by comparing the calculated activation energies for each pathway; the pathway with the lowest activation energy is generally the most likely to occur. These theoretical calculations, when combined with experimental data from spectroscopic and kinetic studies, provide a robust and comprehensive understanding of the reaction mechanism. For example, computational studies have been instrumental in understanding the scission and homologation of CO in the Fischer-Tropsch reaction by identifying proposed intermediates through techniques like IR, NMR, EPR, and Mössbauer spectroscopy, supported by DFT calculations. rsc.org

Derivatives and Analogs of 3,5 Diethoxy 4 Methoxybenzaldehyde: Synthesis and Structure Property Relationships

Rational Design of Novel Benzaldehyde (B42025) Derivatives

The rational design of new benzaldehyde derivatives based on the 3,5-diethoxy-4-methoxybenzaldehyde framework is a process guided by the desired functional outcome. This approach moves beyond random modifications, employing a strategic and knowledge-based methodology to create molecules with specific, enhanced, or entirely new properties. The design process typically considers the electronic and steric influence of substituents on the benzaldehyde core.

For instance, in the pursuit of materials with specific optical properties, the design may focus on extending the π-conjugated system. This could involve the introduction of styryl or other unsaturated moieties at the aldehyde group or on the aromatic ring to modulate the absorption and emission of light. In the context of medicinal chemistry, the design of new enzyme inhibitors might involve modifying the substituents to optimize interactions with the active site of a target enzyme. For example, theoretical studies on benzaldehyde derivatives as tyrosinase inhibitors suggest that both the aldehyde group and substituents on the aromatic ring play a crucial role in the inhibitory activity. shirazu.ac.ir

The design of novel derivatives also takes into account the synthetic feasibility of the target molecules. Computational modeling, including Density Functional Theory (DFT) calculations, can be employed to predict the properties of designed molecules before their synthesis, saving time and resources. mdpi.com This predictive power allows for the pre-selection of candidates with the highest probability of exhibiting the desired characteristics. The rational design process is iterative, with the properties of synthesized compounds feeding back into the design cycle for further optimization. researchgate.netrsc.org

Synthetic Strategies for Analog Preparation

The synthesis of analogs of this compound can be systematically approached by modifying three key regions of the molecule: the aldehyde moiety, the aromatic core, and the alkoxy substituents.

The aldehyde functional group is a versatile handle for a wide array of chemical transformations. Standard reactions of aldehydes can be readily applied to this compound to generate a diverse range of derivatives. ncert.nic.in

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3,5-diethoxy-4-methoxybenzoic acid) using various oxidizing agents. A related transformation is the Baeyer-Villiger oxidation, which can convert the benzaldehyde into a formate (B1220265) ester, which can then be hydrolyzed to the corresponding phenol (B47542). chemicalbook.com

Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol (3,5-diethoxy-4-methoxyphenyl)methanol.

Condensation Reactions: The aldehyde can undergo condensation reactions with primary amines to form Schiff bases (imines). acs.orgresearchgate.net It can also react with activated methylene (B1212753) compounds, such as malonates or nitriles, in Knoevenagel condensations, or with ylides in Wittig reactions to form carbon-carbon double bonds, thereby extending the conjugated system. Aldol (B89426) condensation is another key reaction for forming larger architectures. jeeadv.ac.in

Modifying the substitution pattern on the benzene (B151609) ring can significantly alter the properties of the resulting analogs. This can involve the introduction of new substituents or the alteration of the existing ones.

One powerful technique for modifying the aromatic core is directed ortho-metalation, where a substituent directs the deprotonation of an adjacent position on the ring, which can then be quenched with an electrophile to introduce a new group. The synthesis of a ¹³C-labeled analog of a related dihydroxy-methoxybenzaldehyde showcases a multi-step approach to core modification, involving cyclization of an acyclic precursor, aromatization, and then regioselective formylation and demethylation to introduce and alter substituents on the aromatic ring. whiterose.ac.uk Such strategies allow for precise control over the substitution pattern. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could also be employed, with the existing alkoxy groups directing the position of the incoming substituent. byjus.com

The synthesis of analogs with different alkoxy groups, particularly through the homologation of the ether chains (e.g., replacing ethoxy with propoxy, butoxy, etc.), is a key strategy for fine-tuning the physicochemical properties of the molecule. This is typically achieved through Williamson ether synthesis, where a precursor phenol is deprotonated and reacted with an appropriate alkyl halide. For instance, starting from syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), one can synthesize 3,5-dimethoxy-4-ethoxybenzaldehyde by reaction with ethyl iodide. prepchem.com A similar strategy can be envisioned starting from a dihydroxy-methoxybenzaldehyde precursor to introduce various alkoxy groups.

The length and branching of the alkoxy chains can have a profound impact on properties such as solubility, melting point, boiling point, and in the case of liquid crystals, the mesomorphic behavior. unacademy.comlibretexts.orggeeksforgeeks.org Studies on other classes of compounds have shown that even subtle changes in alkoxy chain length can lead to significant differences in biological activity. researchgate.net

Spectroscopic Characterization of Synthesized Analogs

The unambiguous identification and characterization of newly synthesized analogs of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. In ¹H NMR, the chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring. The signals for the aldehyde proton, the methoxy (B1213986) group, and the ethoxy groups are also characteristic. For homologous series, the systematic change in the chemical shifts of the alkoxy chain protons can be observed.

IR Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The strong absorption band of the carbonyl group (C=O) of the aldehyde is typically observed in the region of 1680-1700 cm⁻¹. The C-O stretching vibrations of the ether linkages also give rise to characteristic bands.

Mass Spectrometry: MS provides information about the molecular weight and fragmentation pattern of the synthesized analogs, confirming their elemental composition.

Below are interactive tables with representative, plausible spectroscopic data for this compound and a hypothetical analog, 3,5-dipropoxy-4-methoxybenzaldehyde, based on data from similar compounds. rsc.orghmdb.cahmdb.canist.govnih.govnist.govnih.gov

Table 1: Representative ¹H NMR Data (CDCl₃, 400 MHz)

| Compound | Aromatic-H (s) | Aldehyde-H (s) | Methoxy-H (s) | OCH₂(q) | OCH₂CH₃(t) | OCH₂CH₂CH₃(m) | OCH₂CH₂CH₃(t) |

|---|---|---|---|---|---|---|---|

| This compound | ~7.05 ppm | ~9.80 ppm | ~3.90 ppm | ~4.15 ppm | ~1.45 ppm | - | - |

Table 2: Representative ¹³C NMR Data (CDCl₃, 100 MHz)

| Compound | C=O | Aromatic C-O | Aromatic C-H | Aromatic C-CHO | Methoxy C | OCH₂ | OCH₂CH₃ | OCH₂CH₂CH₃ | OCH₂CH₂CH₃ |

|---|---|---|---|---|---|---|---|---|---|

| This compound | ~191.0 | ~153.0, ~148.0 | ~106.0 | ~130.0 | ~61.0 | ~64.0 | ~15.0 | - | - |

Table 3: Representative IR and MS Data

| Compound | IR (C=O stretch) | IR (C-O stretch) | MS (M⁺) |

|---|---|---|---|

| This compound | ~1690 cm⁻¹ | ~1250, ~1120 cm⁻¹ | 224 |

Elucidation of Structure-Property Relationships

Understanding the relationship between the molecular structure of the synthesized analogs and their properties is a primary goal of this research. By systematically varying the structure and observing the resulting changes in physical, chemical, or biological properties, predictive models can be developed.

Physicochemical Properties: The length of the alkoxy chains is known to influence the physical properties of aromatic compounds. geeksforgeeks.org Generally, as the alkyl chain length increases, the boiling point and melting point tend to increase due to stronger van der Waals forces. unacademy.com However, the relationship is not always linear and can be affected by packing in the solid state. Solubility is also significantly affected; increasing the length of the alkyl chains decreases water solubility but increases solubility in nonpolar organic solvents. libretexts.org

Electronic Properties: The electronic nature of substituents on the aromatic ring can be fine-tuned to modulate the reactivity and spectroscopic properties of the analogs. Electron-donating groups, such as additional alkoxy groups, will generally increase the electron density on the aromatic ring, affecting its reactivity in electrophilic substitution reactions. Conversely, electron-withdrawing groups would have the opposite effect. These electronic perturbations also influence the UV-Vis absorption spectra, often leading to a shift in the maximum absorption wavelength (λmax).

Biological Activity: In the context of medicinal chemistry, structure-activity relationship (SAR) studies are crucial. For example, in a series of enzyme inhibitors, modifying the size and shape of the substituents can lead to a better fit in the enzyme's active site, resulting in enhanced potency. The introduction of specific functional groups can also create new hydrogen bonding or hydrophobic interactions, further improving binding affinity. mdpi.comnih.gov

The following table summarizes the expected impact of structural modifications on the properties of this compound analogs, based on established principles.

Table 4: Predicted Structure-Property Relationships

| Structural Modification | Expected Impact on Properties |

|---|---|

| Homologation of ethoxy to longer alkyl chains | Increased lipophilicity, decreased water solubility, potential changes in liquid crystalline behavior. |

| Conversion of aldehyde to carboxylic acid | Increased acidity and water solubility, ability to form salts. |

| Conversion of aldehyde to imine | Altered electronic properties, potential for metal coordination. |

| Introduction of electron-withdrawing groups on the ring | Increased electrophilicity of the aldehyde, shift in UV-Vis absorption. |

Advanced Applications in Organic Synthesis and Materials Science

3,5-Diethoxy-4-methoxybenzaldehyde as a Versatile Synthetic Building Block

The structure of this compound, featuring an aldehyde functional group and an electron-rich aromatic ring, theoretically positions it as a valuable building block in organic synthesis. The aldehyde can participate in a wide array of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions. The substituted benzene (B151609) ring can undergo various electrophilic substitution reactions, although the specific reactivity patterns for this compound are not widely reported.

Precursor for Complex Heterocyclic Systems

Aromatic aldehydes are fundamental starting materials for the synthesis of a vast range of heterocyclic compounds. They are commonly used in reactions that form rings containing nitrogen, oxygen, or sulfur. For instance, aldehydes can react with amines, ketones, and other functionalized molecules to build systems like pyridines, pyrimidines, oxazoles, and thiazoles. However, specific examples detailing the use of this compound as a direct precursor for complex heterocyclic systems are not prominently featured in peer-reviewed literature. The synthesis of various heterocyclic compounds often utilizes other substituted benzaldehydes. For example, various aryl aldehydes are used in three-component reactions with hydroxylamine (B1172632) hydrochloride and β-ketoesters to form isoxazol-5(4H)-ones. clockss.org

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a cornerstone of efficient and green chemistry. Aromatic aldehydes are frequent participants in well-known MCRs like the Biginelli, Hantzsch, or Ugi reactions. These reactions are invaluable for rapidly generating molecular complexity and building libraries of compounds for drug discovery.

Scaffold for the Construction of Natural Product Cores and Analogs

The substituted benzaldehyde (B42025) motif is present in numerous natural products and serves as a key starting point for their synthesis. The specific substitution pattern of this compound could theoretically make it a useful scaffold for creating analogs of natural products, allowing for the exploration of structure-activity relationships. However, there is a lack of specific documented instances where this compound has been used as a foundational scaffold for the total synthesis or analog construction of natural products. Synthetic efforts in this field more commonly report the use of its structural relatives like 3,4,5-trimethoxybenzaldehyde (B134019) or vanillin (B372448).

Integration into Polymer Chemistry and Advanced Materials

Aldehyde-functionalized molecules can be integrated into polymers through various polymerization reactions, either as monomers or as modifying agents to introduce specific functionalities. The resulting polymers could have applications in areas such as specialty resins, functional coatings, or advanced materials with tailored optical or electronic properties. Despite this potential, there is no significant body of research detailing the incorporation of this compound into polymeric structures or its use in the development of advanced materials.

Isotopic Labeling Applications for Mechanistic Studies and Tracer Development

Isotopic labeling, which involves replacing an atom in a molecule with one of its isotopes (e.g., ¹H with ²H (D), or ¹²C with ¹³C), is a powerful tool. It is used to elucidate reaction mechanisms, track the metabolic fate of molecules in biological systems (tracers), and enhance signals in analytical techniques like NMR spectroscopy.

The synthesis of isotopically labeled benzaldehyde derivatives is a known practice for mechanistic and metabolic studies. For example, an efficient synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde has been developed to serve as a labeled probe for studying biologically relevant molecules. whiterose.ac.uk This process often involves introducing the label via a small, isotopically enriched building block, such as [¹³C]-methyl iodide. whiterose.ac.uk While these methodologies exist, there are no specific reports found on the synthesis or application of isotopically labeled this compound for tracer development or mechanistic investigations.

Computational Chemistry and Theoretical Studies on 3,5 Diethoxy 4 Methoxybenzaldehyde and Its Derivatives

Molecular Geometry Optimization and Conformational Analysis

Computational studies, typically employing Density Functional Theory (DFT) methods, are crucial for determining the most stable three-dimensional arrangement of atoms in 3,5-diethoxy-4-methoxybenzaldehyde. The optimization process seeks the lowest energy conformation of the molecule.

For analogous compounds like dimethoxybenzaldehyde isomers, studies have shown that the molecules are generally near-planar. researchgate.net The primary deviations from planarity arise from the methoxy (B1213986) and ethoxy groups. The rotational freedom around the C(ring)-O and O-C(alkyl) bonds gives rise to several possible conformers. The global minimum energy structure corresponds to the most stable arrangement, which is influenced by a balance of electronic effects (conjugation between the oxygen lone pairs and the aromatic ring) and steric hindrance between the bulky ethoxy groups, the methoxy group, and the aldehyde function.

In the case of this compound, the planarity of the benzene (B151609) ring and the aldehyde group is expected. However, the orientation of the two ethoxy groups and one methoxy group relative to the ring will define the key conformers. High-level theoretical calculations are necessary to precisely determine the rotational barriers and the relative energies of these conformers.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzaldehyde (B42025) Derivative (based on related structures) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C=O | 1.215 | | | | C-C (ring avg.) | 1.395 | | | | C-CHO | 1.480 | | | | C(ring)-O(methoxy) | 1.365 | | | | C(ring)-O(ethoxy) | 1.370 | | | | | | C-C-C (ring avg.) | 120.0 | | | | O-C-C (aldehyde) | 124.5 | | | | C-C-H (aldehyde) | 115.5 | | | | | C-C-O-C (methoxy) | ~180 (anti-periplanar) | | | | | C-C-O-C (ethoxy) | Variable (gauche/anti) |

Note: This data is illustrative and based on typical values for substituted benzaldehydes found in computational studies.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are fundamental to understanding its chemical reactivity. Computational methods provide a suite of descriptors to quantify these properties.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity and ionization potential. The LUMO acts as an electron acceptor, and its energy relates to electrophilicity and electron affinity. youtube.com

For this compound, the HOMO is expected to be distributed over the electron-rich aromatic ring and the oxygen atoms of the ethoxy and methoxy groups. The LUMO is anticipated to be localized primarily on the carbonyl group (C=O) and the aromatic ring, which are the most electrophilic parts of the molecule. malayajournal.org

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability. malayajournal.org A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Studies on similar aromatic aldehydes have calculated these gaps to understand their reactivity profiles. malayajournal.orgxisdxjxsu.asiaresearchgate.net

Table 2: FMO Properties of a Substituted Benzaldehyde (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -1.5 to -2.0 |

Note: Values are typical ranges derived from DFT calculations on analogous aromatic aldehydes. malayajournal.orgxisdxjxsu.asia

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. malayajournal.orgnih.gov The map is plotted onto the molecule's electron density surface.

In an MEP map of this compound:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most negative potential is expected to be located on the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs. xisdxjxsu.asia

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential would likely be found around the hydrogen atom of the aldehyde group and, to a lesser extent, the ring hydrogen atoms. xisdxjxsu.asia

Neutral Regions (Green): These areas represent regions of near-neutral electrostatic potential, such as the hydrocarbon portions of the ethoxy groups. malayajournal.org

The MEP map visually confirms the electronic effects of the substituents on the aromatic ring. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals to provide detailed insight into bonding, charge delocalization, and hyperconjugative stability. wikipedia.orgwisc.edu For this compound, NBO analysis would quantify several key interactions:

Intramolecular Hyperconjugation: The analysis reveals the stabilization energy (E(2)) associated with the delocalization of electron density. Significant interactions would include the donation from the lone pairs of the ether oxygen atoms (nO) to the antibonding π* orbitals of the aromatic ring (π*C-C). This delocalization contributes to the stability of the molecule.

Charge Distribution: NBO provides a more chemically intuitive picture of atomic charges compared to other methods, helping to understand the electron distribution. researchgate.net

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energy (E(2)) for a Substituted Benzaldehyde

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (Omethoxy) | π* (Cring-Cring) | 10 - 20 |

| LP (Oethoxy) | π* (Cring-Cring) | 10 - 20 |

Note: These values are representative of delocalization energies observed in similar aromatic systems and provide an estimation of the electronic interactions. researchgate.netresearchgate.net

Global and Local Reactivity Indices (e.g., Fukui Functions)

Local reactivity is described by Fukui functions (f(r)), which identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. xisdxjxsu.asia

The site with the highest value of f+ is the most likely to be attacked by a nucleophile. For this compound, this is predicted to be the carbonyl carbon atom.

The site with the highest f- value is the most susceptible to electrophilic attack, which would likely be one of the oxygen atoms or specific carbons on the aromatic ring activated by the alkoxy groups. xisdxjxsu.asia

Intermolecular Interactions and Crystal Packing Phenomena

The arrangement of molecules in the solid state is governed by intermolecular forces. While this compound lacks strong hydrogen bond donors like a hydroxyl group, its crystal packing is dictated by weaker interactions. researchgate.net

Studies on related dimethoxybenzaldehydes have shown that C-H···O interactions are significant in their crystal structures, where a hydrogen atom from a C-H bond (on the ring or an alkyl group) interacts with an oxygen atom (typically the carbonyl oxygen) of a neighboring molecule. researchgate.net Aromatic π–π stacking interactions may also occur, although they can be hindered by the presence of bulky substituents. The specific arrangement of molecules can lead to the formation of different crystal polymorphs, which have distinct physical properties. researchgate.net The interplay of these weak forces determines the final crystal lattice of this compound.

Hydrogen Bonding Networks

Hydrogen bonds are crucial non-covalent interactions that significantly influence the crystal structure and properties of molecular solids. uni-bonn.denih.gov In derivatives of this compound, the carbonyl oxygen and the ether oxygen atoms are the primary hydrogen bond acceptors. researchgate.net Computational studies on related benzaldehyde compounds, such as divanillin and other methoxybenzaldehydes, show that molecules often link together through various hydrogen bonding motifs. nih.govuc.ptnih.gov

For instance, in the crystal structures of similar compounds, weak C—H⋯O hydrogen bonds are frequently observed, where hydrogen atoms from the aromatic ring or alkyl groups interact with the oxygen atoms of neighboring molecules. nih.govuc.pt These interactions can lead to the formation of dimers or extended one-, two-, or three-dimensional networks. nih.govnih.govnih.gov In some cases, bifurcated hydrogen bonds, where one hydrogen atom interacts with two acceptor atoms simultaneously, are also identified through computational and crystallographic studies. nih.gov The presence of solvent molecules, like methanol (B129727) or water, can further modify the hydrogen-bonding network, creating more complex supramolecular assemblies. nih.govnih.gov Theoretical methods allow for the geometric and energetic characterization of these hydrogen bonds, providing a deeper understanding of the forces governing the solid-state architecture of these compounds. mdpi.com

Non-Covalent Interactions and Hirshfeld Surface Analysis

Beyond classical hydrogen bonds, a variety of other non-covalent interactions (NCIs) dictate the molecular packing in crystals. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. nih.govresearchgate.netstrath.ac.uk This method maps properties onto a unique molecular surface, highlighting regions of close contact between neighboring molecules.

The Hirshfeld surface is often visualized using a normalized contact distance (d_norm), where red spots indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. nih.govnih.gov The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For analogous benzaldehyde derivatives, these plots reveal the percentage contribution of each interaction to the total Hirshfeld surface. nih.govstrath.ac.uknih.gov

| Interaction Type | Typical Percentage Contribution (%) | Description |

|---|---|---|

| O···H / H···O | 30 - 48% | Represents strong hydrogen bonds and other close oxygen-hydrogen contacts. nih.govstrath.ac.uknih.gov |

| H···H | 25 - 30% | Indicates significant van der Waals forces between hydrogen atoms. strath.ac.uknih.gov |

| C···H / H···C | 18 - 29% | Corresponds to weaker C-H···π or other carbon-hydrogen interactions. strath.ac.uknih.gov |

| C···O / O···C | ~9.5% | Represents contacts between carbon and oxygen atoms. nih.gov |

Non-Covalent Interaction (NCI) analysis is another computational technique that helps in visualizing weak interactions. It plots the reduced density gradient (RDG) against the electron density, generating isosurfaces that distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and steric repulsion. nih.govresearchgate.net

Vibrational Spectroscopy Simulation and Theoretical Interpretation

Theoretical simulations of vibrational spectra (Infrared and Raman) are essential for the accurate assignment of experimental spectroscopic data. cardiff.ac.uk Density Functional Theory (DFT) calculations, often using the B3LYP functional, are widely employed to compute the harmonic vibrational frequencies and intensities of molecules like this compound and its derivatives. researchgate.netnih.govresearchgate.net

The calculated theoretical spectra are typically scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net This combined experimental and theoretical approach enables a confident assignment of the observed vibrational bands to specific molecular motions. nih.govuc.pt For instance, the characteristic stretching vibrations of the carbonyl (C=O) group, methoxy/ethoxy C-O groups, and aromatic C-C bonds can be precisely identified. nih.govresearchgate.net

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 mdpi.com |

| Aliphatic C-H Stretch | 2900 - 3000 |

| C=O Stretch (Aldehyde) | 1680 - 1700 nih.gov |

| Aromatic C-C Stretch | 1400 - 1630 researchgate.net |

| N-O Stretch (in nitro derivatives) | 1360 - 1550 nih.gov |

| C-O Stretch (Ether) | 1260 - 1300 nih.gov |

Theoretical Evaluation of Optical and Nonlinear Optical (NLO) Properties

Computational methods are also used to predict the optical and nonlinear optical (NLO) properties of molecules. The NLO response of a material is related to its ability to alter the properties of light passing through it, which is a key feature for applications in optoelectronics. researchgate.net The first hyperpolarizability (β), a measure of a molecule's NLO activity, can be calculated using quantum chemical methods. researchgate.netresearchgate.net

For benzaldehyde derivatives, studies have shown that intramolecular charge transfer (ICT) from electron-donating groups (like methoxy and ethoxy) to electron-withdrawing groups (like the aldehyde) can lead to significant NLO properties. researchgate.net Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), identifying the electronic transitions responsible for ICT. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into these charge transfer characteristics, which are fundamental to the NLO response. researchgate.netniscpr.res.in

Molecular Modeling of Interactions with Biological Macromolecules (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target macromolecule, typically a protein or enzyme, to form a stable complex. derpharmachemica.com This method is crucial for drug discovery and understanding the biological activity of compounds like derivatives of this compound. nih.govresearchgate.net

Docking simulations place the ligand into the active site of a target enzyme and calculate a score, such as binding energy, to estimate the binding affinity. nih.govugm.ac.id The results reveal the most likely binding pose and the specific intermolecular interactions that stabilize the ligand-receptor complex. For benzaldehyde derivatives, common interactions include hydrogen bonds between the aldehyde or hydroxyl groups and amino acid residues like serine, asparagine, and glutamic acid in the enzyme's active site. nih.govresearchgate.net Hydrophobic interactions between the aromatic ring of the ligand and nonpolar residues of the protein also play a critical role in binding. nih.gov

The analysis of docking results provides a detailed picture of the ligand-receptor interactions at an atomic level. nih.gov The binding energy is a key metric; a lower (more negative) binding energy generally indicates a more stable and favorable interaction. niscpr.res.inugm.ac.id Computational tools visualize these interactions, showing specific hydrogen bonds, their lengths, and the amino acid residues involved. They also map out hydrophobic and van der Waals contacts. derpharmachemica.com This detailed analysis helps in understanding why a particular compound might be an effective inhibitor or substrate for an enzyme and guides the design of new molecules with improved activity. nih.govderpharmachemica.com

| Interaction Type | Ligand Functional Group | Typical Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl (Aldehyde), Hydroxyl, Methoxy/Ethoxy | Serine, Aspartic Acid, Glutamic Acid, Asparagine, Glycine | nih.govresearchgate.net |

| Hydrophobic Interactions | Benzene Ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine | nih.gov |

| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | nih.gov |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 3,5-diethoxy-4-methoxybenzaldehyde by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. In a related compound, 3-methoxybenzaldehyde, the carbonyl carbon appears around 193.0 ppm, while the aromatic and methoxy (B1213986) carbons show signals in the range of 112.9-159.8 ppm. rsc.org For this compound, one would expect to see distinct signals for the carbonyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the methoxy carbon, and the two carbons of the ethoxy groups.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

FTIR Spectroscopy: The FTIR spectrum of a similar compound, 4-ethoxy-3-methoxybenzaldehyde, shows characteristic absorption bands. researchgate.net For this compound, one would expect to observe a strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹. researchgate.net Other expected bands would include C-H stretching vibrations for the aromatic and aliphatic groups, C-O stretching vibrations for the ether linkages, and various bending vibrations. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy also provides information on molecular vibrations. For related benzaldehyde (B42025) derivatives, Raman spectra have been used to identify and assign vibrational modes, often in conjunction with theoretical calculations. nih.govresearchgate.netnih.gov The Raman spectrum of this compound would be expected to show a strong band for the C=O stretch, as well as characteristic bands for the aromatic ring and the ether functionalities. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of benzaldehyde derivatives typically shows absorption bands corresponding to π → π* and n → π* transitions of the aromatic ring and the carbonyl group. researchgate.net For substituted benzaldehydes like 4-methoxybenzaldehyde, the absorption maxima can be influenced by the substituents on the aromatic ring. nist.gov The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands in the UV region, with the exact wavelengths of maximum absorbance influenced by the ethoxy and methoxy substituents.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry (MS): In the mass spectrum of a related compound, 3-ethoxy-4-methoxybenzaldehyde (B45797), the molecular ion peak is observed at m/z 180. chemicalbook.com The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the aldehyde group, ethoxy groups, and methoxy group. nist.govmassbank.eu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate determination of the molecular mass, which can be used to confirm the elemental composition of the molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. GC-HRMS has been used for the evaluation of 2-hydroxy-4-methoxybenzaldehyde (B30951), demonstrating its utility in the precise identification of benzaldehyde derivatives. irjmets.com

Chromatographic Separation and Purity Assessment (HPLC, GC, TLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A validated HPLC method has been developed for the simultaneous determination of related compounds, 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzoic acid. researchgate.net A similar reversed-phase HPLC method could be developed for this compound, likely using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. GC has been used in the analysis of various benzaldehyde derivatives. nist.govnist.gov For this compound, a GC method would involve injecting the sample into a heated port where it is vaporized and then separated on a capillary column. The retention time would be a characteristic property for its identification.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring reaction progress and for preliminary purity assessment. For the analysis of 2-hydroxy-4-methoxybenzaldehyde, a TLC method using a mobile phase of hexane (B92381) and ethyl acetate (B1210297) has been reported. irjmets.com A similar system could be adapted for this compound, with visualization of the spot under UV light or by using a staining agent.

Future Research Directions and Emerging Opportunities

Development of Novel and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthesis of aromatic aldehydes. researchgate.net A primary focus for future research will be the development of synthetic routes to 3,5-diethoxy-4-methoxybenzaldehyde that are not only efficient but also atom-economical, minimizing waste and environmental impact. primescholars.comjocpr.com Traditional multi-step syntheses often suffer from poor atom economy, generating significant quantities of byproducts. nih.gov

Table 1: Comparison of Synthetic Strategies

| Feature | Traditional Synthesis | Future Atom-Economical Synthesis |

|---|---|---|

| Reagents | Often stoichiometric | Primarily catalytic |

| Number of Steps | Multiple | Fewer, potentially one-pot |

| Atom Economy | Lower | Higher, approaching 100% |

| Waste Generation | Significant | Minimized |

| Environmental Impact | Higher | Lower |

Exploration of Unconventional Reactivity and Catalysis

Beyond its synthesis, the reactivity of the this compound molecule itself presents opportunities for exploration. The interplay of the aldehyde functionality with the electron-donating ethoxy and methoxy (B1213986) groups on the aromatic ring can lead to unique chemical behavior. Future research will likely delve into unconventional reactivity patterns and the development of novel catalytic systems to exploit these characteristics.

This could involve exploring ortho-C(sp2)–H functionalization, a powerful tool for introducing new substituents onto the benzaldehyde (B42025) core without the need for pre-functionalized starting materials. acs.org Transient directing group strategies, which have been successful for other benzaldehydes, could be adapted to enable a diverse range of transformations at the positions adjacent to the aldehyde group. acs.org Furthermore, investigating the catalytic potential of metal complexes with ligands derived from this compound could open up new avenues in catalysis. The unique electronic and steric properties of this scaffold could lead to catalysts with novel selectivity and activity in various organic transformations.

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. mdpi.com Future research on this compound will undoubtedly embrace these technologies. The development of continuous flow processes for its synthesis would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researcher.life

Automated synthesis platforms, which combine robotics and computational control, can further accelerate the discovery and optimization of reactions involving this compound. These systems can rapidly screen a wide range of catalysts, solvents, and reaction conditions, significantly reducing the time required for process development. The integration of flow chemistry with automated platforms has the potential to create highly efficient and "on-demand" manufacturing processes for this aldehyde and its derivatives. researcher.life

Predictive Design of Functionalized Derivatives through Advanced Computational Methods

The use of computational chemistry is becoming indispensable in modern drug discovery and materials science. For this compound, advanced computational methods can be employed to predict the properties and activities of its functionalized derivatives, guiding synthetic efforts toward molecules with desired characteristics. mdpi.comnih.gov

Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, molecular docking, and molecular dynamics simulations can provide valuable insights into how modifications to the core structure will affect its interaction with biological targets or its material properties. rsc.org For example, in silico design could be used to predict which derivatives of this compound would be potent and selective inhibitors of a particular enzyme. mdpi.comnih.govresearchgate.net This predictive power allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources. By combining computational design with synthetic chemistry, the development of novel functional molecules based on the this compound scaffold can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 3,5-diethoxy-4-methoxybenzaldehyde to ensure high yield and purity?

- Methodological Answer :

- Reaction Setup : Use a coupling agent like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate esterification or etherification of the aldehyde precursor. This is analogous to methods used for structurally related methoxybenzaldehyde derivatives .

- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization from ethanol to isolate the compound. High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) can confirm purity ≥98% .

- Yield Optimization : Conduct kinetic studies under varying temperatures (e.g., 25–80°C) and solvent systems (e.g., DMF, THF) to identify ideal conditions.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and electronic environments. Methoxy (δ ~3.8 ppm) and ethoxy (δ ~1.3–1.5 ppm for CH, δ ~4.0 ppm for OCH) groups show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS can verify molecular weight (M.W. 240.26 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection ensures purity and monitors degradation products during stability studies .

Q. How does storage temperature affect the stability of this compound?

- Methodological Answer :

- Short-Term Stability : Store at 0–6°C in amber vials to prevent photodegradation, as recommended for similar methoxy-substituted benzaldehydes .

- Long-Term Stability : Under inert atmosphere (argon or nitrogen) at -20°C, the compound remains stable for ≥12 months. Periodic HPLC analysis is advised to detect oxidation or hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of ethoxy and methoxy groups in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : Ethoxy groups (stronger electron-donating effect via OCHCH) increase electron density at the aromatic ring, enhancing electrophilic substitution at the para position. Methoxy groups (OCH) similarly activate the ring but with slightly reduced steric hindrance .

- Kinetic Studies : Use Hammett plots to correlate substituent σ values with reaction rates in halogenation or nitration. Compare with analogs like 3,5-dimethoxybenzaldehyde .

Q. How can deuterium-labeled this compound be synthesized for metabolic tracing studies?

- Methodological Answer :

- Isotopic Labeling : React deuterated ethanol (CDCDOD) with 4-methoxy-3,5-dihydroxybenzaldehyde under acid catalysis. Purify using deuterated solvents (e.g., DO) to minimize proton exchange .

- Validation : Confirm deuteration via -NMR and mass shift in MS (e.g., M+2 for two deuterated ethoxy groups).

Q. What computational approaches predict the binding affinity of this compound to enzymatic targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes or oxidoreductases. Compare with crystallographic data from related benzaldehyde derivatives .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. Solvent effects (e.g., PBS buffer) can be incorporated via continuum solvation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.